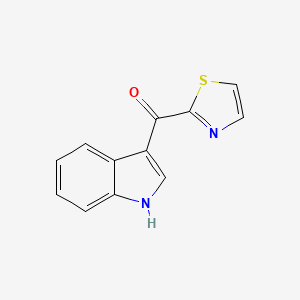
Indothiazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indothiazinone typically involves the direct 3-acylation of indole in the presence of a Lewis acid. One common method includes the reaction of indole with thiazole-3-carbonyl chloride in the presence of diethylaluminium chloride in dichloromethane at 0°C . This method ensures high regioselectivity and yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Indothiazinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Indothiazinone has been identified as a potential antiplatelet agent, making it a promising candidate for cardiovascular disease treatment. It inhibits the binding of fibrinogen to integrin αIIbβ3, thereby preventing platelet aggregation . Additionally, this compound and its derivatives have shown potential in antimicrobial and anticancer research due to their ability to interact with biological targets .
Mécanisme D'action
The mechanism of action of indothiazinone involves its interaction with integrin αIIbβ3, a receptor crucial for platelet aggregation. By inhibiting the talin-induced activation of integrin αIIbβ3, this compound effectively prevents platelet aggregation. This mechanism is supported by surface plasmon resonance and molecular dynamics studies .
Comparaison Avec Des Composés Similaires
Thiazolidine Derivatives: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indiacens A and B: These are prenyl indoles with similar structural features and biological activities.
Uniqueness: Indothiazinone stands out due to its dual presence of indole and thiazole moieties, which confer unique chemical reactivity and biological activity. Its potential as an antiplatelet agent further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C12H8N2OS |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
1H-indol-3-yl(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C12H8N2OS/c15-11(12-13-5-6-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H |
Clé InChI |
DFYPIVYFSGGXGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


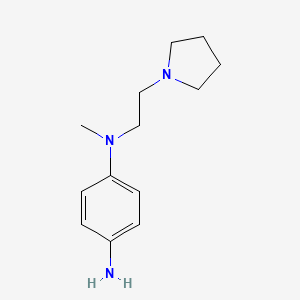
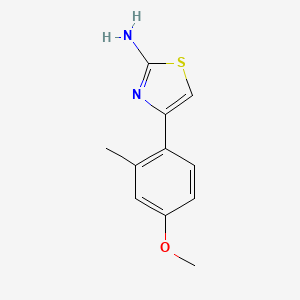
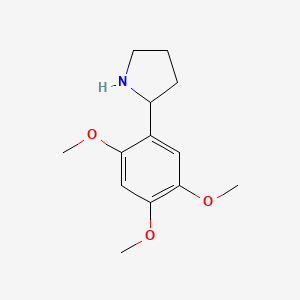
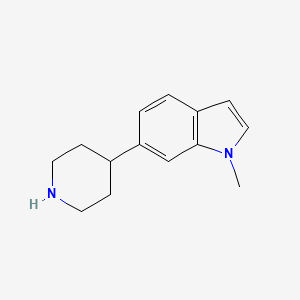

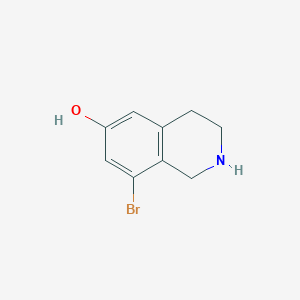
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
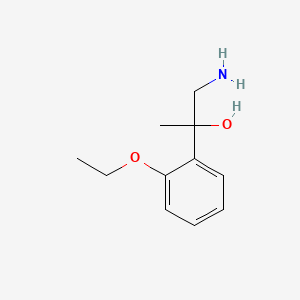
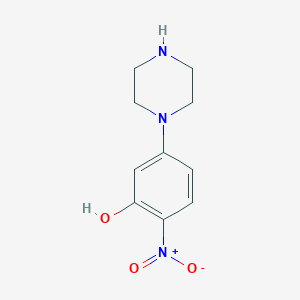
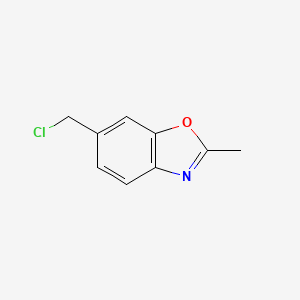
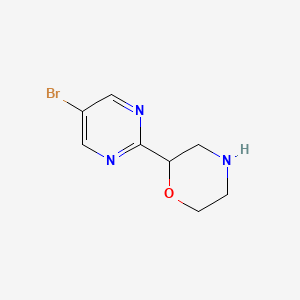
![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)
